molecular formula C9H8BrFO2 B1420787 Ethyl 2-bromo-3-fluorobenzoate CAS No. 1131040-49-7

Ethyl 2-bromo-3-fluorobenzoate

Cat. No.: B1420787
CAS No.: 1131040-49-7
M. Wt: 247.06 g/mol
InChI Key: JCKZDYSLKOUKTG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties .

Scientific Research Applications

Ethyl 2-bromo-3-fluorobenzoate is utilized in various scientific research fields, including:

Safety and Hazards

Ethyl 2-bromo-3-fluorobenzoate is classified as a warning hazard under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

Mechanism of Action

Target of Action

Ethyl 2-bromo-3-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2

Mode of Action

Bromo and fluoro groups on the benzene ring can potentially undergo various organic reactions, such as nucleophilic aromatic substitution . The ethyl ester group can also participate in reactions like hydrolysis or transesterification.

Pharmacokinetics

Its physical properties such as being a liquid at room temperature might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, well-ventilated place . It’s also recommended to avoid contact with moisture and incompatible materials .

Biochemical Analysis

Cellular Effects

Ethyl 2-bromo-3-fluorobenzoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool for studying cancer biology and other cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound may cause adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450s, leading to the formation of metabolites like 2-bromo-3-fluorobenzoic acid. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-fluorobenzoate can be synthesized through the esterification of 2-bromo-3-fluorobenzoic acid. One common method involves the reaction of 2-bromo-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-fluorobenzoate
  • Ethyl 3-bromo-2-fluorobenzoate
  • Ethyl 3-bromo-4-fluorobenzoate

Comparison: Ethyl 2-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations .

Properties

IUPAC Name

ethyl 2-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZDYSLKOUKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131040-49-7
Record name ethyl 2-bromo-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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